N-(4-Cyano-1-methylpiperidin-4-yl)-4-prop-2-ynoxybenzamide
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Overview
Description
“N-(4-cyano-1-methylpiperidin-4-yl)butanamide” is a compound with the CAS Number: 1258639-65-4 . It has a molecular weight of 209.29 . It is in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is N-(4-cyano-1-methyl-4-piperidinyl)butanamide . The Inchi Code is 1S/C11H19N3O/c1-3-4-10(15)13-11(9-12)5-7-14(2)8-6-11/h3-8H2,1-2H3,(H,13,15) .Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 209.29 .Scientific Research Applications
Synthesis and Characterization of Novel Aromatic Polyimides
Butt et al. (2005) explored the synthesis of new diamines and their polymerization with various dianhydrides to produce polyimides. These polyimides displayed solubility in organic solvents and exhibited thermal stability, highlighting their potential for advanced material applications, which could be relevant for derivatives of "N-(4-Cyano-1-methylpiperidin-4-yl)-4-prop-2-ynoxybenzamide" in material science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Anticonvulsant Activity of Aminobenzamides
Clark et al. (1984) reported on the anticonvulsant effects of 4-aminobenzamides, indicating that certain derivatives show significant activity against seizures. This research suggests that "this compound" might have potential applications in developing new anticonvulsant drugs if structurally related (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).
Highly Potent Dopamine D4 Receptor-selective Ligand
Kula et al. (1997) discovered a dopamine D4 receptor-selective ligand with significant potency, suggesting the importance of receptor selectivity in drug development for neurological disorders. This indicates potential pharmacological applications for compounds like "this compound" in targeting specific receptors (Kula, Baldessarini, Kebabian, Bakthavachalam, & Xu, 1997).
Occurrence, Fate, and Behavior of Parabens in Aquatic Environments
Haman et al. (2015) reviewed the environmental impact of parabens, shedding light on the need for understanding the ecological footprint of chemical compounds. This could be relevant for assessing the environmental aspects of "this compound" and related compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(4-cyano-1-methylpiperidin-4-yl)-4-prop-2-ynoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-3-12-22-15-6-4-14(5-7-15)16(21)19-17(13-18)8-10-20(2)11-9-17/h1,4-7H,8-12H2,2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLBXLXRYQVFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)C2=CC=C(C=C2)OCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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